molecular formula C21H18N4O3 B2879082 2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione CAS No. 2380181-94-0

2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione

Cat. No. B2879082
CAS RN: 2380181-94-0
M. Wt: 374.4
InChI Key: OORDXGTYVGHCJI-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and rings, including a benzimidazole ring, an azetidine ring, and an isoindole-1,3-dione group. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It is a heterocyclic aromatic organic compound that is important in a variety of medicinal chemistry contexts .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and azetidine rings would contribute to the rigidity of the molecule, while the isoindole-1,3-dione group could potentially participate in hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole ring could increase its aromaticity and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzimidazoles are known to have a variety of biological activities, including antimicrobial, anticancer, and antiviral effects .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the known activities of benzimidazoles, it could have potential as a medicinal agent .

properties

IUPAC Name

2-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-22-17-8-4-5-9-18(17)25(13)14-10-23(11-14)19(26)12-24-20(27)15-6-2-3-7-16(15)21(24)28/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORDXGTYVGHCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione

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